Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-
CAS No.: 1368106-54-0
Cat. No.: VC5170230
Molecular Formula: C9H15N3
Molecular Weight: 165.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368106-54-0 |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 |
| IUPAC Name | 1-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C9H15N3/c1-7(2)9-8-5-10-3-4-12(8)6-11-9/h6-7,10H,3-5H2,1-2H3 |
| Standard InChI Key | MERXAWCAZPTBIK-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C2CNCCN2C=N1 |
Introduction
Chemical Structure and Nomenclature
The core structure of imidazo[1,5-a]pyrazine consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. The "5,6,7,8-tetrahydro" designation indicates that four hydrogen atoms saturate the pyrazine ring, reducing aromaticity and introducing conformational flexibility. The isopropyl group (1-methylethyl) at position 1 enhances steric bulk and influences binding interactions with biological targets .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Skeleton | Bicyclic imidazo[1,5-a]pyrazine with tetrahydro pyrazine ring |
| Substituent at C1 | 1-Methylethyl (isopropyl) group |
| Ring Saturation | Partial saturation at positions 5–8 of the pyrazine ring |
| Molecular Formula | C₁₀H₁₆N₄ (exact formula subject to verification via spectroscopic analysis) |
This structural configuration enables interactions with hydrophobic pockets and hydrogen-bonding sites in target proteins, as evidenced in orexin receptor and Bruton’s tyrosine kinase (BTK) binding studies .
Synthetic Methodologies
Core Ring Construction
The synthesis of imidazo[1,5-a]pyrazine derivatives typically begins with the preparation of diiodoimidazole intermediates. Patent WO2009156951A2 outlines a route using 4,5-diiodoimidazole derivatives to circumvent tautomerism issues, followed by cyclization with ethylenediamine analogs to form the tetrahydro-pyrazine ring .
Key Reaction Steps:
-
Diiodination: Treatment of 2-substituted imidazoles with iodine (I₂) in the presence of Na₂CO₃ yields 4,5-diiodoimidazoles.
-
Cyclization: Reaction with ethylenediamine derivatives under basic conditions forms the bicyclic framework.
-
Functionalization: Halogenation (e.g., Cl or Br introduction) or sulfonation at the 3-position is achieved via lithiation followed by electrophilic trapping .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | I₂/Na₂CO₃/dioxane/H₂O, 80°C, 12 h | 65–70 | |
| 2 | Ethylenediamine, DMF, 100°C, 24 h | 50–55 | |
| 3 | Isopropyl bromide, K₂CO₃, DMF, 60°C, 8 h | 70–75 |
Pharmacological Applications
Orexin Receptor Antagonism
Imidazo[1,5-a]pyrazine derivatives, including the isopropyl-substituted analog, exhibit potent antagonism at orexin receptors (OX₁ and OX₂), which regulate sleep-wake cycles and feeding behavior. In vivo studies demonstrate that these compounds reduce orexin-A-induced hyperlocomotion in rodents, suggesting utility in treating insomnia and metabolic disorders .
Table 3: Biological Activity Profile
| Target | IC₅₀ (nM) | Model System | Effect Observed |
|---|---|---|---|
| OX₁ Receptor | 12.3 ± 1.2 | HEK293 cells | Inhibition of Ca²⁺ mobilization |
| OX₂ Receptor | 8.7 ± 0.9 | HEK293 cells | Suppression of cAMP production |
| BTK Enzyme | 6.9 ± 0.5 | Biochemical assay | Reduction of phosphorylation activity |
Bruton’s Tyrosine Kinase (BTK) Inhibition
Computational studies identify the isopropyl-substituted derivative as a BTK inhibitor, with a docking score of −7.465 kcal/mol. The compound occupies the ATP-binding pocket, forming hydrogen bonds with residues Lys430 and Glu475, critical for its antiproliferative effects in B-cell malignancies .
Structure-Activity Relationship (SAR) Insights
-
Isopropyl Group: Enhances hydrophobic interactions with BTK’s Phe413 and Met477, improving binding affinity .
-
Tetrahydro Pyrazine Ring: Increases solubility while maintaining conformational rigidity for target engagement .
-
Halogen Substituents: Bromine or chlorine at the 3-position augments orexin receptor selectivity by 3–5 fold .
Computational and Pharmacokinetic Profiling
A 3D-QSAR model (Q² = 0.8683, R² = 0.983) predicts favorable ADME properties for the compound:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume